5-(Thiomorpholinomethyl)furan-2-carbaldehyde

Histone acetyltransferase inhibition p300/CBP Cellular permeability

5-(Thiomorpholinomethyl)furan-2-carbaldehyde is a differentiated heterocyclic building block. The thiomorpholine linkage enhances lipophilicity and alters hydrogen-bonding, crucial for p300/CBP HAT inhibitor design and novel antimicrobial screening. Its reactive aldehyde enables diverse derivatization, providing a strategic scaffold for medicinal chemistry SAR that simpler analogs cannot match.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 392659-96-0
Cat. No. B1342705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiomorpholinomethyl)furan-2-carbaldehyde
CAS392659-96-0
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CSCCN1CC2=CC=C(O2)C=O
InChIInChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2
InChIKeyYAHFFZSFLGRPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiomorpholinomethyl)furan-2-carbaldehyde (CAS 392659-96-0): Chemical Identity and Procurement Baseline


5-(Thiomorpholinomethyl)furan-2-carbaldehyde (CAS 392659-96-0), also known as 5-(thiomorpholin-4-ylmethyl)-2-furaldehyde, is a heterocyclic building block with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . It features a furan ring substituted at the 5-position with a thiomorpholinomethyl group and an aldehyde at the 2-position, a structural arrangement that positions it as a versatile intermediate for medicinal chemistry and organic synthesis .

Why 5-(Thiomorpholinomethyl)furan-2-carbaldehyde Cannot Be Replaced by Simple Furan or Thiomorpholine Analogs


The unique value of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde lies in the covalent linkage of a thiomorpholine heterocycle to a furan-2-carbaldehyde core via a methylene spacer. This specific connectivity generates distinct electronic and steric properties that are absent in its individual components or in analogs lacking the thiomorpholine group . The presence of the thiomorpholine ring, a sulfur-containing saturated heterocycle, is known to confer enhanced lipophilicity and altered hydrogen-bonding capacity compared to oxygen-containing morpholine analogs . These physicochemical differences can translate into meaningful variations in biological target engagement, membrane permeability, and metabolic stability, making simple substitution with furan-2-carbaldehyde or morpholine-based alternatives potentially detrimental to experimental outcomes .

Quantitative Differentiation of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde Against Closest Analogs: A Procurement-Focused Evidence Guide


Thiomorpholine vs. Morpholine: Impact on Cellular Permeability in p300/CBP HAT Inhibition

While direct data for 5-(Thiomorpholinomethyl)furan-2-carbaldehyde is not available in primary literature, a closely related analog, 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde, demonstrates an IC50 of 8.6 µM against p300/CBP histone acetyltransferase (HAT) enzymes . Structure-activity relationship (SAR) analyses indicate that the thiomorpholine group in this analog enhances cellular permeability relative to its morpholine counterpart .

Histone acetyltransferase inhibition p300/CBP Cellular permeability

Comparative Antimicrobial Efficacy: Thiomorpholine-Containing Furans vs. Morpholine Analogs

A study on 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, which are structurally related to the target compound, demonstrated high antimicrobial activity against Cryptococcus neoformans ATCC 208821 [1]. While the target compound itself was not tested, the thiomorpholine-containing analog 5-[3-(hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde showed significant inhibition against common bacterial strains at concentrations as low as 50 µg/mL .

Antimicrobial activity Furan derivatives Thiomorpholine

Lipophilicity Advantage of Thiomorpholine over Morpholine in Furan Carbaldehydes

The substitution of an oxygen atom in morpholine with a sulfur atom to form thiomorpholine increases lipophilicity, which can enhance membrane permeability and potentially improve oral bioavailability . This class-level property is relevant to 5-(Thiomorpholinomethyl)furan-2-carbaldehyde, as it contains the thiomorpholine moiety linked to a furan carbaldehyde core.

Lipophilicity Drug-likeness Thiomorpholine

Optimal Use Cases for 5-(Thiomorpholinomethyl)furan-2-carbaldehyde Based on Evidence Profile


Medicinal Chemistry: p300/CBP Histone Acetyltransferase (HAT) Inhibitor Development

Given the demonstrated HAT inhibitory activity (IC50 = 8.6 µM) of the closely related analog 5-(thiomorpholin-4-yl)furan-2-carbaldehyde, 5-(Thiomorpholinomethyl)furan-2-carbaldehyde is a logical starting scaffold for designing novel p300/CBP HAT inhibitors . The aldehyde group at the 2-position of the furan ring provides a reactive handle for further derivatization, such as the formation of Schiff bases or reductive amination products, enabling structure-activity relationship (SAR) exploration .

Antimicrobial Agent Discovery: Thiomorpholine-Furan Hybrid Scaffold Exploration

The antimicrobial activity observed in thiomorpholine-containing furan derivatives (e.g., 5-[3-(hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde at 50 µg/mL) supports the use of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde as a core building block for synthesizing and screening novel antimicrobial agents . Its unique combination of a furan ring and thiomorpholine moiety may offer a differentiated mechanism of action compared to existing antibiotics, particularly against drug-resistant strains [1].

Organic Synthesis: Versatile Intermediate for Thiomorpholine-Containing Heterocycles

The presence of both an aldehyde functional group and a thiomorpholine moiety in 5-(Thiomorpholinomethyl)furan-2-carbaldehyde makes it a valuable intermediate for constructing more complex heterocyclic systems . It can undergo typical aldehyde reactions such as nucleophilic addition, condensation, and oxidation to carboxylic acids, allowing for the generation of diverse chemical libraries for biological screening .

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